molecular formula C17H16F2N2O3S B2367606 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-difluorobenzenesulfonamide CAS No. 955719-31-0

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-difluorobenzenesulfonamide

Cat. No.: B2367606
CAS No.: 955719-31-0
M. Wt: 366.38
InChI Key: VEAUXWUQWMZIRA-UHFFFAOYSA-N
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Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-difluorobenzenesulfonamide is a chemical compound with potential therapeutic applications. It is known for its complex structure, which includes a tetrahydroisoquinoline core and a difluorobenzenesulfonamide group. This compound has been studied for its biological activity and potential use in various fields, including medicine and industry.

Preparation Methods

The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-difluorobenzenesulfonamide involves multiple steps. The general synthetic route includes the formation of the tetrahydroisoquinoline core, followed by the introduction of the acetyl group and the difluorobenzenesulfonamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-difluorobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-difluorobenzenesulfonamide involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, leading to the disruption of key biological pathways. For example, it may inhibit receptor tyrosine kinases, which play a crucial role in cell signaling and tumor progression .

Comparison with Similar Compounds

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-difluorobenzenesulfonamide can be compared with other similar compounds, such as:

  • N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
  • N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide
  • N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide

These compounds share structural similarities but differ in their functional groups and biological activities.

Properties

IUPAC Name

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,5-difluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O3S/c1-11(22)21-7-6-12-2-4-15(8-13(12)10-21)20-25(23,24)17-9-14(18)3-5-16(17)19/h2-5,8-9,20H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEAUXWUQWMZIRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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